molecular formula C19H24BrN3O2 B2720945 5-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide CAS No. 898448-98-1

5-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B2720945
CAS No.: 898448-98-1
M. Wt: 406.324
InChI Key: SHRIMHQQFPRCFU-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a brominated furan carboxamide scaffold linked to a complex ethylphenyl-methylpiperazine moiety, a structural motif found in compounds targeting various biological pathways . The presence of the bromo-furan group and the substituted piperazine suggests potential as a key intermediate or lead compound for the development of novel pharmacologically active agents . Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O2/c1-14-3-5-15(6-4-14)16(23-11-9-22(2)10-12-23)13-21-19(24)17-7-8-18(20)25-17/h3-8,16H,9-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRIMHQQFPRCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Carboxamide: The carboxamide group can be introduced through the reaction of the brominated furan with an appropriate amine, such as 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., DMF, DMSO).

Major Products

    Oxidation: Oxidized derivatives of the piperazine moiety.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted furan derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain structural modifications have led to enhanced activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .

1.2 Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that modifications to the furan ring and piperazine moiety can lead to compounds that inhibit cancer cell proliferation effectively. For example, one study highlighted a derivative's ability to significantly inhibit the growth of HepG2 liver cancer cells . The structure-activity relationship (SAR) studies suggest that the presence of the bromine atom plays a crucial role in enhancing the anticancer activity.

Pharmacological Studies

2.1 Mechanism of Action
The mechanism of action for compounds similar to 5-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide often involves the inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation. For instance, some derivatives have been shown to inhibit translation elongation factor 2, a novel target in antimalarial chemotherapy .

2.2 Drug Development
The compound is part of ongoing drug development efforts aimed at creating more effective treatments for resistant strains of bacteria and cancer cells. The favorable pharmacokinetic properties observed in preclinical models suggest that such compounds could progress to clinical trials .

Table 1: Antimicrobial Activity of Derivatives

Compound IDMIC (μg/mL)Target PathogenActivity Type
4a0.22Staphylococcus aureusBactericidal
5a0.25E. coliBactericidal
7b0.30Pseudomonas aeruginosaBactericidal

Table 2: Anticancer Activity on HepG2 Cells

Compound IDIC50 (μM)Mechanism of Action
A15Inhibition of cell cycle progression
B10Induction of apoptosis
C8Inhibition of kinase activity

Case Studies

Case Study 1: Antimicrobial Evaluation
In a controlled study, various derivatives were synthesized and screened for antimicrobial activity against a panel of pathogens. The study demonstrated that specific modifications to the piperazine group significantly enhanced the antimicrobial efficacy, leading to the identification of lead compounds suitable for further development .

Case Study 2: Anticancer Efficacy
A series of furan-based compounds were tested against several cancer cell lines, including HepG2 and A549. The results indicated that the introduction of halogen substituents improved cytotoxicity and selectivity towards cancer cells compared to normal cells, suggesting a promising therapeutic index for these compounds .

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

N-(3-Hydroxy-4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-5-Iodobenzofuran-2-carboxamide (Compound 34, )

  • Structural Differences : Replaces bromine with iodine on the benzofuran core and introduces a 2-methoxyphenyl group on the piperazine.
  • Synthesis : Prepared via coupling of 5-iodo-benzofuran-2-carboxylic acid with a hydroxy-substituted piperazinylbutylamine (63% yield, HCl salt m.p. 239–240°C) .
  • Key Properties : Higher molecular weight (due to iodine) may reduce solubility compared to the brominated analog. The methoxy group could enhance metabolic stability.

1H-Indole-2-carboxylic Acid {4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxy-butyl}-amide (Compound 36, )

  • Structural Differences : Substitutes furan with indole and incorporates a dichlorophenyl-piperazine group.
  • Synthesis : Lower yield (40%) due to steric hindrance from the dichlorophenyl group .
  • Key Properties : Dichlorophenyl substitution may increase affinity for hydrophobic binding pockets in enzymes or receptors.

5-Iodo-N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide (Compound 14, )

  • Structural Differences : Uses a butyl linker instead of ethyl and retains the 2-methoxyphenyl-piperazine.
  • Synthesis : 49% yield; lower melting point (151–154°C) suggests reduced crystallinity compared to ethyl-linked analogs .

Heterocyclic Carboxamides with Modified Linkers

Benzo[b]furan-2-carboxylic Acid {4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-trans-but-2-enyl}-amide (Compound 19, )

  • Structural Differences : Replaces ethyl with a trans-but-2-enyl linker, introducing rigidity.
  • Synthesis : Higher yield (67%) due to improved reactivity of the α,β-unsaturated linker .

Hydrazone and Nitrophenyl Derivatives

(E)-5-Bromo-N-(4-((2-(2-(4-Nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c, )

  • Structural Differences : Incorporates a hydrazone linker and nitrophenyl group.
  • Key Properties: Acts as a non-zinc-binding MMP-13 inhibitor; the hydrazone moiety may chelate metal ions or form hydrogen bonds .

5-(4-Nitrophenyl)furan-2-carboxylic Acid ()

  • Structural Differences : Lacks the piperazine-ethyl side chain but includes a nitro group on the phenyl ring.
  • Synthesis : Prepared via Suzuki coupling, highlighting the versatility of furan-carboxamide synthesis .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 5-Br, 4-methylphenyl, 4-methylpiperazine
Compound 34 () 239–240 63 5-I, 2-methoxyphenyl-piperazine
Compound 36 () 226–228 40 Indole, 2,3-dichlorophenyl-piperazine
Compound 14 () 151–154 49 5-I, butyl linker
Compound 19 () 210–212 67 Benzo[b]furan, trans-but-2-enyl linker
  • Solubility Trends : Bromine and iodine increase lipophilicity, while hydroxy or methoxy groups improve solubility.
  • Thermal Stability : Higher melting points correlate with ionic salt forms (e.g., HCl salts in Compound 34) .

Biological Activity

5-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide is a synthetic organic compound notable for its potential biological activities. This compound, characterized by a furan ring, a bromine atom, and a piperazine moiety, has garnered interest in medicinal chemistry due to its possible therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24BrN3O2
  • CAS Number : 898448-98-1

The biological activity of this compound is likely mediated through its interactions with specific biological targets, such as enzymes and receptors. The precise mechanism remains to be fully elucidated; however, it is hypothesized that the compound may modulate protein activity, influencing various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and A375 (melanoma) cell lines .
Compound Cell Line IC50 (µM)
5-bromo-N-[...]MCF-70.65
5-bromo-N-[...]A3754.2

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors such as p53 and caspase activation .

Other Biological Activities

Beyond its anticancer properties, the compound may also exhibit other biological activities:

  • Antimicrobial Potential : Compounds with similar structures have been evaluated for antimicrobial properties, indicating a potential role in combating bacterial infections.

Case Studies

Several case studies have documented the effects of related compounds on various biological systems:

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of brominated furan derivatives on human leukemia cell lines, revealing enhanced apoptotic activity compared to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have suggested that this compound could interact favorably with specific targets in cancer pathways, indicating its potential as a lead compound for drug development .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via coupling reactions between a brominated furan-2-carboxylic acid derivative and a substituted ethylamine intermediate. A common approach involves:

  • Step 1: Activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) to form an active ester intermediate .
  • Step 2: Reacting the activated acid with a substituted ethylamine (e.g., 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine) under inert conditions (N₂ atmosphere) at 0–25°C .
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and use polar aprotic solvents (DMF or DCM) to enhance reactivity. Purification via column chromatography (silica gel, 10% MeOH in DCM) typically achieves >85% purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement), particularly for verifying stereochemistry at the ethyl linker and piperazine ring .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR (CDCl₃): δ 7.2–7.4 ppm (aromatic protons from 4-methylphenyl), δ 3.5–3.7 ppm (piperazine N-CH₂), and δ 6.8–7.0 ppm (furan protons) .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~165 ppm and quaternary carbons adjacent to bromine (~110 ppm) .
  • HPLC-MS: Use reverse-phase C18 columns (ACN:H₂O gradient) to assess purity (>95%) and detect isotopic patterns for bromine (m/z 79/81) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the bromine substituent and piperazine moiety in biological activity?

Methodological Answer:

  • Bromine Replacement: Synthesize analogs with Cl, I, or H at the 5-position of the furan ring to assess halogen-dependent interactions (e.g., hydrophobic binding vs. steric effects) .
  • Piperazine Modifications: Introduce substituents (e.g., 4-fluoro or 3-chloro) on the piperazine ring to test selectivity for targets like serotonin or dopamine receptors. Use radioligand binding assays (e.g., ³H-spiperone for D₂ receptors) .
  • Biological Assays: Pair SAR data with molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity at target sites .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1), incubation times, and solvent controls (DMSO ≤0.1%) to minimize variability .
  • Data Normalization: Use reference compounds (e.g., clozapine for receptor antagonism) as internal controls.
  • Meta-Analysis: Cross-reference datasets from independent studies (e.g., PubChem BioAssay) to identify outliers caused by assay-specific artifacts .

Q. What strategies mitigate solubility limitations of this compound in aqueous media for in vivo studies?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride salts (recrystallized from EtOH/CHCl₃) to enhance water solubility via protonation of the piperazine nitrogen .
  • Prodrug Design: Modify the carboxamide to a methyl ester (hydrolyzable in vivo) or PEGylate the furan ring for improved bioavailability .
  • Formulation Optimization: Use cyclodextrin-based carriers or lipid nanoparticles to encapsulate the compound for intravenous administration .

Q. How can advanced spectroscopic methods (e.g., 2D NMR, HRMS) resolve ambiguities in structural elucidation?

Methodological Answer:

  • 2D NMR (HSQC/HMBC): Map correlations between the furan C-5 bromine and adjacent protons to confirm regiochemistry. HMBC can link the ethyl group’s CH₂ to the piperazine nitrogen .
  • HRMS-ESI: Exact mass analysis (e.g., m/z 476.0652 for C₂₁H₂₅BrN₃O₂⁺) validates molecular formula and detects potential impurities (e.g., dehalogenated byproducts) .

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